molecular formula C6H9ClN2O3 B6177299 2-(methoxymethyl)-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 2613382-61-7

2-(methoxymethyl)-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No.: B6177299
CAS No.: 2613382-61-7
M. Wt: 192.6
InChI Key:
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Description

2-(methoxymethyl)-1H-imidazole-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-1H-imidazole-4-carboxylic acid hydrochloride typically involves the reaction of imidazole derivatives with methoxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(methoxymethyl)-1H-imidazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as imidazole derivatives with different substituents.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of imidazole derivatives with different functional groups.

Scientific Research Applications

2-(methoxymethyl)-1H-imidazole-4-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-1H-imidazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazole-4-carboxylic acid: A related compound with similar structural features but without the methoxymethyl group.

    1H-imidazole-4-carboxylic acid: Another similar compound with a different substitution pattern on the imidazole ring.

Uniqueness

2-(methoxymethyl)-1H-imidazole-4-carboxylic acid hydrochloride is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity

Properties

CAS No.

2613382-61-7

Molecular Formula

C6H9ClN2O3

Molecular Weight

192.6

Purity

95

Origin of Product

United States

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